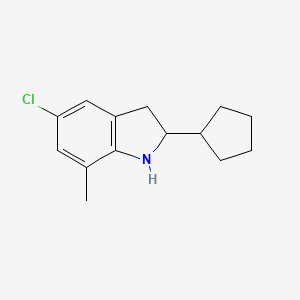

5-Chloro-2-cyclopentyl-7-methylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18ClN |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

5-chloro-2-cyclopentyl-7-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H18ClN/c1-9-6-12(15)7-11-8-13(16-14(9)11)10-4-2-3-5-10/h6-7,10,13,16H,2-5,8H2,1H3 |

InChI Key |

ACTYZNBJUBRERU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(C2)C3CCCC3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Cyclopentyl 7 Methylindoline

Retrosynthetic Analysis of the 5-Chloro-2-cyclopentyl-7-methylindoline Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the complex target into simpler, more readily available starting materials. A plausible and classical approach is based on the Fischer indole (B1671886) synthesis, which would produce a 2,3-disubstituted indole that can subsequently be reduced to the desired indoline (B122111).

Key Disconnections:

A primary disconnection can be made across the N1-C7a and C2-C3 bonds of the indoline ring, which is characteristic of the Fischer indole synthesis pathway. This leads to two key precursors:

A substituted phenylhydrazine: 4-Chloro-2-methylphenylhydrazine .

A ketone: Cyclopentyl methyl ketone .

The proposed retrosynthetic pathway is as follows: The target indoline (I) can be accessed via the reduction of the corresponding indole (II). The indole scaffold (II) is envisioned to be formed through the acid-catalyzed cyclization of the phenylhydrazone (III), a hallmark of the Fischer indole synthesis. This intermediate (III) would be formed from the condensation of 4-chloro-2-methylphenylhydrazine (IV) and cyclopentyl methyl ketone (V). Both of these starting materials are commercially available or can be synthesized through straightforward, well-documented procedures.

Figure 1: Proposed retrosynthetic pathway for this compound based on a Fischer indole synthesis approach.

This retrosynthetic strategy is advantageous due to its reliance on a robust and well-understood named reaction. The positions of the chloro and methyl groups on the aromatic ring are defined from the outset by the choice of the substituted phenylhydrazine, ensuring complete regiocontrol.

Development of Novel Synthetic Pathways

Modern organic synthesis offers a variety of advanced methods that could be adapted for the construction of the this compound scaffold, providing alternatives to classical approaches. These methods include convergent syntheses, strategies for regioselective functionalization, and stereoselective techniques to control the chirality at the C2 position.

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages. This approach is often more efficient for complex molecules. For the target indoline, a palladium-catalyzed intramolecular C-H amination or a Heck cyclization represents a powerful convergent strategy. nih.gov

A hypothetical convergent synthesis could involve:

Fragment A: A pre-functionalized aniline derivative, such as N-allyl-4-chloro-2-methylaniline.

Fragment B: The cyclopentyl group, which would be introduced via a cross-coupling reaction.

One potential pathway involves the palladium-catalyzed intramolecular cyclization of a precursor like 2-halo-N-alkenylaniline. This method forms the indoline ring and can be designed to incorporate the required substituents. Such strategies benefit from the modularity of assembling complex fragments late in the synthetic sequence. mdpi.com

Achieving the precise 5-chloro and 7-methyl substitution pattern is critical. The most reliable method to ensure correct regiochemistry is to begin with a starting material where the benzene (B151609) ring is already appropriately substituted.

Building from a Substituted Aniline: A common strategy is to start with a commercially available, pre-functionalized aniline, such as 4-chloro-2-methylaniline. The indoline ring is then constructed onto this scaffold. This approach avoids the challenges of regioselectivity associated with the direct functionalization of the indoline's aromatic ring.

Direct C-H Functionalization: While direct C-H functionalization of the indoline benzene ring is an active area of research, achieving selective substitution at the C5 and C7 positions in the presence of each other can be challenging. nih.gov Such reactions often require specific directing groups to control the position of the incoming substituent.

The C2 position of this compound is a stereocenter. Therefore, controlling its absolute stereochemistry is crucial for applications where a single enantiomer is required. Several strategies exist for the asymmetric synthesis of 2-substituted indolines.

Asymmetric Hydrogenation of an Indole Precursor: A 5-chloro-2-cyclopentyl-7-methylindole intermediate could be subjected to asymmetric hydrogenation using a chiral transition-metal catalyst (e.g., based on Iridium, Rhodium, or Ruthenium) to yield an enantiomerically enriched indoline.

Kinetic Resolution: The racemic indoline can be synthesized and then subjected to kinetic resolution. This involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation. whiterose.ac.uk For instance, asymmetric lithiation-trapping has been used for the kinetic resolution of 2-arylindolines. whiterose.ac.uk

Enantioselective Cyclization: A chiral catalyst can be employed during the ring-forming step to directly produce one enantiomer in excess. Organocatalytic methods, such as those employing chiral phosphoric acids or amines, have proven effective in the enantioselective synthesis of various heterocyclic compounds. mdpi.com

The following table summarizes these potential stereoselective approaches.

| Method | Description | Potential Catalyst/Reagent | Anticipated Outcome |

| Asymmetric Hydrogenation | Reduction of a 2-cyclopentylindole precursor using a chiral catalyst and H₂ source. | Chiral [Ir(COD)P,N] complexes | High enantiomeric excess (ee) |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | n-BuLi / (-)-Sparteine | Separation of enantiomers |

| Enantioselective Cyclization | Ring closure of an acyclic precursor in the presence of a chiral catalyst. | Chiral Phosphoric Acid (Brønsted acid) | Direct formation of enantioenriched indoline |

Key Reaction Mechanisms and Methodological Innovations

The formation of the indoline ring is the cornerstone of the synthesis. Modern methodologies often rely on transition-metal-catalyzed reactions, which offer mild conditions and high functional group tolerance.

Palladium-Catalyzed Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful tool for constructing cyclic systems, including indolines. nih.govthieme-connect.com The reaction typically involves the cyclization of an N-alkenyl-2-haloaniline derivative.

The catalytic cycle for this transformation is generally understood to proceed through the following key steps:

Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition into the aryl-halide bond (e.g., C-Br or C-I) of the aniline precursor, forming a Pd(II) intermediate.

Migratory Insertion: The tethered alkene coordinates to the palladium center and subsequently undergoes migratory insertion into the Pd-Aryl bond. This step forms the new C-C bond and creates the five-membered ring.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of an indole or indoline product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated by the reductive elimination of HX, often facilitated by a base present in the reaction mixture, returning the palladium to its active Pd(0) state.

This mechanism provides a reliable and versatile route to substituted indolines under relatively mild conditions. acs.org

Fischer Indole Synthesis Mechanism: As outlined in the retrosynthesis, the Fischer indole synthesis is a classic method that proceeds via an indole intermediate. wikipedia.orgalfa-chemistry.com The mechanism involves several distinct steps:

Hydrazone Formation: The substituted phenylhydrazine reacts with the ketone to form a phenylhydrazone. alfa-chemistry.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. wikipedia.org

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (a Claisen-like rearrangement), which breaks the N-N bond and forms a new C-C bond, yielding a di-imine intermediate. nih.gov

Cyclization and Aromatization: The intermediate cyclizes, and subsequent elimination of an ammonia molecule leads to the formation of the aromatic indole ring. jk-sci.com

The resulting indole would then require a final reduction step (e.g., using NaBH₃CN, H₂/Pd-C, or other reducing agents) to yield the target indoline.

Introduction and Manipulation of the Cyclopentyl Moiety

The incorporation of a cyclopentyl group at the C2 position of the indoline core is a critical step in the synthesis of this compound. Various synthetic strategies can be employed to introduce this cyclic aliphatic moiety. One common approach involves the reaction of a suitable indoline precursor with a cyclopentyl-containing electrophile. For instance, a Friedel-Crafts-type alkylation of an appropriately substituted indole or indoline with a cyclopentyl halide or cyclopentene in the presence of a Lewis acid catalyst can forge the crucial carbon-carbon bond.

Alternatively, transition metal-catalyzed cross-coupling reactions offer a powerful method for introducing the cyclopentyl group. A palladium-catalyzed Suzuki or Negishi coupling of a 2-haloindoline derivative with a cyclopentylboronic acid or a cyclopentylzinc reagent, respectively, can provide the desired 2-cyclopentylindoline scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Once introduced, the cyclopentyl moiety can be further manipulated to explore its impact on biological activity. These modifications can include the introduction of substituents on the cyclopentyl ring or alterations to the ring size itself to probe the steric and electronic requirements of the target receptor or enzyme.

Halogenation and Methylation at Specific Positions

The specific substitution pattern of this compound, with a chlorine atom at the C5 position and a methyl group at the C7 position, necessitates regioselective functionalization of the indoline core.

Halogenation: The introduction of the chlorine atom at the C5 position is typically achieved through electrophilic halogenation. The directing effects of the substituents already present on the indoline ring play a crucial role in determining the site of halogenation. For instance, the nitrogen atom of the indoline can be protected with an electron-withdrawing group to modulate its directing influence. Reagents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of aromatic rings. researchgate.net In some cases, metal-catalyzed C-H halogenation can provide a more direct and selective route. researchgate.net For example, rhodium-catalyzed C7 halogenation of N-pyrimidyl indolines has been reported, showcasing the potential for regioselective C-H functionalization. researchgate.net

Methylation: The installation of the methyl group at the C7 position can be accomplished through various methods. A Friedel-Crafts alkylation of the indoline ring with a methylating agent like methyl iodide in the presence of a Lewis acid is a classical approach. However, controlling the regioselectivity can be challenging. More modern methods, such as directed ortho-metalation (DoM), can provide greater control. In this strategy, a directing group on the indoline nitrogen directs a strong base to deprotonate the adjacent C7 position, which can then be quenched with an electrophilic methyl source.

Palladium-Catalyzed Transformations for Indoline Scaffolds

Palladium-catalyzed reactions are indispensable tools in the synthesis and functionalization of heterocyclic compounds, including indoline scaffolds. researchgate.net These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Several key palladium-catalyzed reactions are relevant to the synthesis of this compound and its derivatives:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a versatile method for forming C-C bonds and can be used to introduce the cyclopentyl moiety or other substituents onto the indoline ring.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This can be utilized to introduce alkenyl groups, which can then be further modified.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is particularly useful for synthesizing N-aryl indolines.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. kingston.ac.uk It is a valuable tool for introducing alkynyl moieties, which are versatile functional groups for further transformations. mdpi.com

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions and can be optimized to achieve the desired outcome.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. wikipedia.orgmpg.de This strategy is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships. nih.gov

For a molecule like this compound, LSF approaches can be employed to modify various positions of the indoline core or the cyclopentyl ring. C-H activation is a powerful LSF strategy that involves the direct functionalization of a carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials. acs.org

Recent advances in photoredox catalysis have also opened up new avenues for the late-stage functionalization of indole and indoline derivatives. nih.govnih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govnih.govnih.gov By systematically modifying different parts of a lead compound like this compound, researchers can identify key structural features responsible for its potency, selectivity, and pharmacokinetic properties.

Modification of the Cyclopentyl Group

The cyclopentyl moiety at the C2 position is a prime target for modification in SAR studies. Alterations to this group can probe the steric and hydrophobic interactions within the binding site of a biological target.

Table 1: Potential Modifications of the Cyclopentyl Group and Their Rationale

| Modification | Rationale for SAR Studies |

| Ring Size Variation | Altering the ring size to cyclobutyl, cyclohexyl, or other cycloalkyl groups can explore the optimal ring size for binding pocket accommodation. |

| Introduction of Substituents | Adding substituents such as methyl, hydroxyl, or amino groups to the cyclopentyl ring can investigate specific interactions with the target. |

| Stereochemical Variation | If the cyclopentyl group has stereocenters, synthesizing and testing individual stereoisomers can determine the preferred stereochemistry for activity. |

| Replacement with Acyclic Alkyl Groups | Replacing the cyclopentyl group with linear or branched alkyl chains can assess the importance of the cyclic constraint for biological activity. |

Alterations to the Chloro Substituent

Table 2: Potential Alterations to the Chloro Substituent and Their Rationale

| Modification | Rationale for SAR Studies |

| Halogen Substitution | Replacing the chlorine with other halogens (fluorine, bromine, iodine) can systematically vary the size, electronegativity, and halogen bonding potential of the substituent. |

| Introduction of Other Electron-Withdrawing Groups | Substituting the chloro group with other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) can modulate the electronic properties of the aromatic ring. |

| Introduction of Electron-Donating Groups | Replacing the chlorine with electron-donating groups such as methoxy (OCH3) or methyl (CH3) can investigate the effect of increased electron density on activity. |

| Removal of the Substituent | Synthesizing the unsubstituted analog (H at C5) serves as a baseline to understand the overall contribution of the substituent at this position. |

By systematically applying these derivatization strategies, a comprehensive understanding of the structure-activity relationships for this compound can be established, guiding the design of more potent and selective analogs.

Variations at the Methyl Position

The functionalization of the methyl group at the 7-position of the indoline ring opens avenues for creating a diverse range of derivatives. Common strategies involve oxidation, halogenation, and subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid. This transformation is a key step for introducing further chemical diversity. For instance, the oxidation of a methyl group on an indole ring to a formyl group is a known transformation, which can then be used in various subsequent reactions like the Japp–Klingemann reaction to form carbazole derivatives. While direct oxidation of the 7-methyl group on the specific indoline scaffold of this compound is not explicitly detailed in the reviewed literature, general methods for the oxidation of methyl groups on aromatic rings can be applied. These methods often utilize oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3), or selenium dioxide (SeO2). The choice of reagent and reaction conditions is crucial to control the extent of oxidation and avoid over-oxidation or degradation of the indoline ring.

Halogenation: Free-radical halogenation of the methyl group provides a handle for introducing a variety of functional groups. This reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 7-(halomethyl)indoline derivative is a versatile intermediate for nucleophilic substitution reactions.

Nucleophilic Substitution: The halogenated methyl group can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functionalities, including but not limited to, amines, alcohols, thiols, and cyanides. These reactions significantly expand the chemical space accessible from the parent 7-methylindoline.

Table 1: Potential Variations at the 7-Methyl Position

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | KMnO4 or CrO3 | 5-Chloro-2-cyclopentylindoline-7-carboxylic acid | Oxidation |

| This compound | SeO2 | 5-Chloro-2-cyclopentylindoline-7-carbaldehyde | Oxidation |

| This compound | NBS, AIBN | 7-(Bromomethyl)-5-chloro-2-cyclopentylindoline | Halogenation |

| 7-(Bromomethyl)-5-chloro-2-cyclopentylindoline | R2NH | 7-((Dialkylamino)methyl)-5-chloro-2-cyclopentylindoline | Nucleophilic Substitution |

| 7-(Bromomethyl)-5-chloro-2-cyclopentylindoline | ROH, Base | 7-(Alkoxymethyl)-5-chloro-2-cyclopentylindoline | Nucleophilic Substitution |

Nitrogen Atom Substitutions

The nitrogen atom of the indoline ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. Common transformations include N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: The indoline nitrogen can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. A method for the N-acylation of 5-substituted indoles with carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) has been reported, yielding N-acylated indoles in high yields, particularly when an electron-withdrawing group is present at the C-5 position. thieme-connect.deresearchgate.net This method could potentially be adapted for this compound. Another approach involves the use of thioesters as a stable acyl source for a mild and chemoselective N-acylation of indoles. nih.gov

N-Sulfonylation: Sulfonamides can be formed by reacting the indoline with sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonyl group onto the nitrogen atom, which can influence the electronic properties and steric bulk of the molecule. For instance, the synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides has been described, where the indole nitrogen is part of a larger heterocyclic system. arabjchem.org

N-Alkylation: The introduction of alkyl groups on the indoline nitrogen can be achieved through various methods. One common approach is the reaction with alkyl halides in the presence of a base. The synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles demonstrates the feasibility of N-alkylation on a chloro-substituted indole core. nih.gov

Table 2: Potential Nitrogen Atom Substitutions

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | RCOCl, Base | 1-Acyl-5-chloro-2-cyclopentyl-7-methylindoline | N-Acylation |

| This compound | RCOOH, DCC, DMAP | 1-Acyl-5-chloro-2-cyclopentyl-7-methylindoline | N-Acylation |

| This compound | RSO2Cl, Base | 5-Chloro-2-cyclopentyl-7-methyl-1-sulfonylindoline | N-Sulfonylation |

| This compound | R-X, Base | 1-Alkyl-5-chloro-2-cyclopentyl-7-methylindoline | N-Alkylation |

Advanced Spectroscopic and Structural Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Chloro-2-cyclopentyl-7-methylindoline by providing detailed information about the chemical environment of each proton and carbon atom.

The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is foundational to structural confirmation. While one-dimensional spectra provide initial data, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitive assignments.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on its attached proton. For instance, the methine proton at the C2 position would show a direct correlation to the C2 carbon signal. HMBC experiments reveal longer-range couplings (typically 2-3 bonds), which are critical for assigning quaternary carbons (like C3a, C5, C7, and C7a) and for piecing together the molecular fragments. For example, the protons of the 7-methyl group would show an HMBC correlation to the C7 and C7a carbons of the indoline (B122111) ring.

Table 1: Hypothetical ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | d, J=1.8 Hz | 1H | Ar-H (H6) |

| 6.70 | d, J=1.8 Hz | 1H | Ar-H (H4) |

| ~4.50 | br s | 1H | N-H |

| ~3.80 | m | 1H | C2-H |

| 3.15 | dd, J=15.5, 8.0 Hz | 1H | C3-Hₐ |

| 2.70 | dd, J=15.5, 9.0 Hz | 1H | C3-Hₑ |

| 2.15 | s | 3H | 7-CH₃ |

| 2.05-1.40 | m | 9H | Cyclopentyl-H |

Table 2: Hypothetical ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C7a |

| 142.0 | C3a |

| 129.0 | C6 |

| 125.5 | C5 |

| 123.0 | C4 |

| 118.0 | C7 |

| 65.0 | C2 |

| 45.0 | Cyclopentyl-CH |

| 38.0 | C3 |

| 32.5 | Cyclopentyl-CH₂ |

| 25.5 | Cyclopentyl-CH₂ |

| 16.0 | 7-CH₃ |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule, providing insight into its preferred conformation and stereochemistry.

For this compound, a key conformational feature is the relative orientation of the cyclopentyl group at the C2 position. A NOESY experiment would be expected to show cross-peaks between the C2 proton and the protons on the adjacent face of the cyclopentyl ring. Furthermore, spatial correlations between the C2 proton and the C3 protons would help define the puckering of the five-membered indoline ring. Correlations between the 7-methyl protons and the N-H proton or the C6 aromatic proton would further lock in the conformation of the substituted aromatic portion of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). For this compound (C₁₄H₁₈ClN), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value, typically matching to within a few parts per million (ppm), which serves as a stringent confirmation of the chemical formula.

Table 3: Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₄H₁₉³⁵ClN) | 236.1206 |

| [M+H]⁺ (C₁₄H₁₉³⁷ClN) | 238.1177 |

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the loss of the cyclopentyl group via cleavage of the C2-cyclopentyl bond, resulting in a prominent fragment ion. Other potential fragmentations could involve cleavages within the indoline ring system, providing further corroboration of the core structure.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure

While NMR and MS can build a comprehensive picture of the molecular structure and connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, the C2 position is a chiral center. Obtaining a suitable single crystal would allow for X-ray diffraction analysis to definitively establish its absolute configuration as either (R) or (S). The analysis would also precisely define the conformation of the cyclopentyl ring and the puckering of the indoline ring in the solid state. To date, publicly available crystallographic data for this specific compound has not been identified. Should such data become available, it would represent the gold standard for its structural elucidation.

Chiroptical Spectroscopy (e.g., ECD/ORD) for Stereochemical Assignment of Enantiomers

Chiroptical spectroscopy is an essential analytical technique for the stereochemical elucidation of chiral molecules such as this compound. This non-destructive method provides information about the three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its biological activity and ensuring stereochemical purity. The primary techniques employed for this purpose are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

The absolute configuration of a chiral molecule, which describes the definitive spatial arrangement of its atoms, can be determined by comparing experimental chiroptical data with quantum chemical calculations. mdpi.commtoz-biolabs.comnih.gov This combined approach has become the gold standard for assigning the absolute configuration of complex chiral molecules in the absence of single-crystal X-ray diffraction data. nih.govrsc.org

The process typically begins with the separation of the enantiomers of the target compound, for instance, by chiral High-Performance Liquid Chromatography (HPLC). researchgate.net Subsequently, the experimental ECD spectrum of each enantiomer is recorded. ECD measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.comencyclopedia.pub Enantiomers will produce mirror-image ECD spectra, where a positive Cotton effect (CE) in one enantiomer corresponds to a negative CE in the other. chiralabsxl.com

To assign the absolute configuration, the experimental spectrum is compared against theoretical spectra generated through computational methods. rsc.orgq-chem.com This involves several steps:

Conformational Analysis: A thorough search for all possible stable conformations of the molecule is performed using molecular mechanics force fields (e.g., MMFF94). nih.gov

Quantum Chemical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). researchgate.netrsc.org

ECD/ORD Spectra Calculation: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the theoretical ECD and ORD spectra for each stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer). nih.govq-chem.com

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations at a given temperature to generate the final theoretical spectrum for that enantiomer. encyclopedia.pub

Comparison and Assignment: The resulting theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration of the experimentally measured sample. mtoz-biolabs.comresearchgate.net If the experimental spectrum of an unknown enantiomer matches the calculated spectrum for the (R)-configuration, then that enantiomer is assigned as (R).

For this compound, the chiral center is located at the C2 position of the indoline ring. The two enantiomers are therefore (2R)-5-Chloro-2-cyclopentyl-7-methylindoline and (2S)-5-Chloro-2-cyclopentyl-7-methylindoline. While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be generated in a typical study to determine its absolute configuration.

Interactive Data Table: Hypothetical ECD Data for Stereochemical Assignment

The table below presents hypothetical experimental and calculated ECD data for the enantiomers of this compound. This illustrates the comparison process used to assign the absolute configuration. The experimental data corresponds to one of the isolated enantiomers, while the calculated data is generated for both the (R) and (S) configurations.

| Data Type | Configuration | Wavelength (nm) | Δε (M-1cm-1) | Description |

|---|---|---|---|---|

| Experimental | Enantiomer A | 215 | -12.5 | Negative Cotton Effect |

| Experimental | Enantiomer A | 240 | +8.2 | Positive Cotton Effect |

| Experimental | Enantiomer A | 285 | -3.1 | Negative Cotton Effect |

| Calculated (TD-DFT) | (2R) | 214 | +11.8 | Positive Cotton Effect |

| Calculated (TD-DFT) | (2R) | 239 | -7.9 | Negative Cotton Effect |

| Calculated (TD-DFT) | (2R) | 287 | +2.9 | Positive Cotton Effect |

| Calculated (TD-DFT) | (2S) | 214 | -11.8 | Negative Cotton Effect |

| Calculated (TD-DFT) | (2S) | 239 | +7.9 | Positive Cotton Effect |

| Calculated (TD-DFT) | (2S) | 287 | -2.9 | Negative Cotton Effect |

Analysis of Hypothetical Data:

By comparing the data in the table, the experimental ECD spectrum of "Enantiomer A" shows a sequence of Cotton effects at approximately 215 nm (-), 240 nm (+), and 285 nm (-). The calculated ECD spectrum for the (2S)-enantiomer shows a matching pattern of signs for its Cotton effects at similar wavelengths. Conversely, the calculated spectrum for the (2R)-enantiomer shows the opposite, mirror-image pattern. Therefore, based on this hypothetical data, "Enantiomer A" would be confidently assigned the (2S) absolute configuration. This rigorous comparison between experimental observation and theoretical prediction provides a powerful tool for the definitive structural characterization of chiral indoline derivatives. nih.govunapiquitos.edu.pe

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Cyclopentyl 7 Methylindoline

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic properties of a molecule. For 5-Chloro-2-cyclopentyl-7-methylindoline, these calculations can predict its geometry, electronic distribution, and chemical reactivity.

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of organic molecules. researchgate.netresearchgate.net By employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), it is possible to calculate various molecular properties that govern reactivity.

The presence of the chlorine atom at the 5-position is predicted to have a significant impact on the electronic structure of the indoline (B122111) ring. Chlorine is an electron-withdrawing group via induction but can also act as a weak π-donor. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For chlorinated aromatic compounds, the chlorine atom can influence the sites susceptible to electrophilic or nucleophilic attack. mdpi.com

The methyl group at the 7-position is an electron-donating group, which would be expected to increase the electron density in the aromatic ring, potentially influencing its reactivity and interaction with biological targets. The cyclopentyl group at the 2-position, being a bulky alkyl group, will primarily exert steric effects, which are also critical in determining how the molecule fits into a binding pocket.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 | Quantifies the electrophilic nature of the molecule. |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Energy Minimization and Conformational Sampling

The cyclopentyl group and the stereocenter at the 2-position of the indoline ring introduce significant conformational flexibility. Energy minimization and conformational sampling are computational techniques used to identify the most stable three-dimensional arrangement (conformation) of a molecule. Methods like molecular mechanics (using force fields such as MMFF94) or semi-empirical quantum methods can be employed for a rapid exploration of the conformational space. researchgate.net The resulting low-energy conformers are crucial for subsequent docking and molecular dynamics studies, as the bioactive conformation is often one of the most stable forms. For the 2-cyclopentyl group, various puckered conformations of the five-membered ring, as well as its orientation relative to the indoline core, would be explored.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. tandfonline.comajchem-a.com

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Given the structural features of this compound, several classes of proteins could be considered as potential biological targets. Indoline derivatives have been explored as inhibitors of various enzymes, including kinases, phosphodiesterases, and enzymes involved in inflammatory pathways like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgnih.gov

A molecular docking study would involve preparing the 3D structure of the target protein and the ligand. The docking algorithm would then systematically explore possible binding poses of the ligand within the active site of the protein, scoring them based on a function that estimates the binding affinity.

The predicted binding mode would reveal key interactions:

Hydrogen Bonds: The nitrogen atom of the indoline ring could act as a hydrogen bond acceptor or donor.

Hydrophobic Interactions: The cyclopentyl and methyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, or engage in Cl–π interactions with aromatic residues. nih.gov

Table 2: Illustrative Predicted Binding Affinities and Interactions of this compound with Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Tyrosine Kinase (e.g., PDB: 2J5F) | -8.5 | Hydrophobic interactions with cyclopentyl group, halogen bond from chlorine. tandfonline.com |

| 5-Lipoxygenase (5-LOX) | -7.9 | π-π stacking with the indoline ring, hydrophobic pocket accommodating the cyclopentyl group. acs.org |

| Cytochrome P450 (e.g., CYP3A4) | -9.2 | Interaction of the indoline core with heme, hydrophobic interactions. jlu.edu.cn |

Note: These are hypothetical examples. Actual docking studies would be required to determine specific interactions and affinities.

Virtual Screening Applications

Virtual screening involves computationally screening large libraries of compounds against a specific biological target to identify potential hits. If a particular biological activity is hypothesized for this compound, it could be used as a query molecule in a similarity-based virtual screen to find other compounds with similar properties. Alternatively, if a target protein is identified, this compound could be part of a larger library for docking-based virtual screening to assess its potential as an inhibitor or modulator. nih.govmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. nih.govnih.gov An MD simulation of this compound, either in a solvent or bound to a protein, would offer insights into its conformational stability and the dynamics of its interactions.

Starting from a docked pose, an MD simulation of the ligand-protein complex can assess the stability of the predicted binding mode. The simulation would track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

The stability of key hydrogen bonds and other interactions.

The flexibility of the ligand and the protein's binding site.

The role of water molecules in mediating interactions.

For this compound, MD simulations would be particularly valuable to understand how the flexible cyclopentyl group adapts within the binding pocket and how the entire molecule settles into a stable, low-energy state within the receptor. nih.gov

Dynamic Behavior of the Compound in Biological Environments

However, no specific molecular dynamics studies for this compound have been reported in the scientific literature. Such a study would typically involve:

Force Field Parameterization: Assigning appropriate parameters to describe the forces between atoms within the molecule.

Solvation: Placing the molecule in a simulated box of water to mimic the aqueous environment of the body.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant biological motions.

Without these studies, the conformational flexibility and dynamic interactions of this compound remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for designing new analogues with improved potency or other desired properties. A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related compounds and then using statistical methods to find a correlation with their measured biological activity.

No QSAR studies that include this compound have been found. To conduct such a study, a library of analogues with variations at the chloro, cyclopentyl, and methyl positions would need to be synthesized and biologically tested. The resulting data would allow for the development of a QSAR model, which could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. For example, a 3D-QSAR study could indicate that increasing the steric bulk at the 2-position of the indoline ring enhances activity, guiding the design of new derivatives. bldpharm.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out compounds that are likely to have poor absorption, distribution, metabolism, or excretion profiles. Various computational tools and web servers are available for these predictions, which are based on the analysis of large datasets of experimentally characterized compounds. bldpharm.comsigmaaldrich.comcphi-online.com

While general in silico ADME prediction tools can be applied to any chemical structure, specific, validated ADME data for this compound are not available in the literature. A standard in silico ADME assessment would typically generate a table of predicted properties.

Below is a hypothetical ADME profile for this compound, generated based on the types of parameters provided by common prediction software.

| ADME Property | Parameter | Predicted Value (Hypothetical) | Interpretation |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Likely to permeate the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | The compound may cross into the central nervous system. |

| Plasma Protein Binding | 92% | High binding to plasma proteins, which can affect its free concentration. | |

| Metabolism | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interaction with drugs metabolized by this enzyme. | |

| Excretion | Total Clearance | Low | May have a longer half-life in the body. |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. It is not based on experimental or published computational results for this compound and should not be considered factual.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Pharmacological Profiling and Target Identification

No information is available in the public domain regarding the following for 5-Chloro-2-cyclopentyl-7-methylindoline:

High-Throughput Screening (HTS) Hit Validation

While research exists on various substituted indoline (B122111) and indole (B1671886) derivatives, the unique combination of a 5-chloro, 2-cyclopentyl, and 7-methyl substitution on the indoline core of this specific molecule has not been described in the context of biological activity in the available literature. For instance, studies on other indoline derivatives have explored their potential as antioxidant and anti-inflammatory agents, where substitutions on the benzene (B151609) ring were found to influence activity. acs.org Similarly, different indole structures bearing chloro and methyl groups have been investigated as potential enzyme inhibitors. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound due to the significant structural differences.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Deconvolution of Pharmacophore Elements

A pharmacophore model for a given compound is constructed by identifying the essential structural features responsible for its biological activity. For the indoline class of compounds, pharmacophore models are diverse and depend on the specific biological target. Generally, these models for indoline derivatives may include:

Aromatic/Hydrophobic Regions: The indoline ring system itself often serves as a key hydrophobic feature that can engage in van der Waals or pi-stacking interactions within a target protein's binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor or donor, depending on its substitution and the protonation state. Substituents on the ring can also introduce additional hydrogen bonding capabilities.

Substituent Effects: The nature and position of substituents on the indoline ring are critical in defining the pharmacophore. For instance, halogen atoms like chlorine can modulate electronic properties and provide additional interaction points. Alkyl or cycloalkyl groups can occupy specific hydrophobic pockets, influencing both affinity and selectivity.

Without experimental data for this compound, a specific pharmacophore model cannot be deconvoluted.

Optimization of Binding Affinity and Functional Activity

The optimization of binding affinity and functional activity for indoline-based compounds is a central theme in medicinal chemistry. Structure-activity relationship (SAR) studies are systematically conducted to understand how modifications to the indoline scaffold affect its interaction with a biological target. Key strategies often involve:

Ring Substitution: Introducing various substituents at different positions on the indoline ring to probe for beneficial interactions.

Modification of Existing Substituents: Altering the size, lipophilicity, and electronic properties of substituents to fine-tune binding. For example, exploring different alkyl or aryl groups at a specific position.

Stereochemical Considerations: For chiral centers, such as the 2-position of the indoline ring in this case, the stereochemistry can be crucial for optimal binding. The separate synthesis and evaluation of enantiomers or diastereomers are common optimization strategies.

No publicly available studies document the optimization of binding affinity or functional activity specifically for this compound.

Preclinical In Vivo Efficacy Studies in Mechanistic Animal Models

Preclinical in vivo studies are essential to translate in vitro activity to a whole-organism context. For novel indoline compounds that show promise in initial screenings, a series of animal model studies are typically undertaken.

Assessment of Target Engagement in Biological Systems

Confirming that a compound interacts with its intended target in a living system is a critical step. This can be achieved through various methods, such as:

Positron Emission Tomography (PET) Imaging: If a radiolabeled version of the compound can be synthesized, PET imaging can be used to visualize its distribution and binding to the target in the brain or other tissues of living animals.

Ex Vivo Autoradiography: Following administration of the compound, tissues can be collected and analyzed to determine the extent and location of target binding.

Biomarker Analysis: Measuring a downstream biological marker that is known to change upon modulation of the target's activity.

There are no published studies assessing the target engagement of this compound in any biological system.

Evaluation of Functional Outcomes in Established Disease Models

The ultimate goal of preclinical in vivo studies is to assess whether a compound can produce a desired therapeutic effect in an animal model of a specific disease. The choice of model depends entirely on the compound's proposed mechanism of action. For example, if an indoline derivative were hypothesized to have anticancer properties, it might be evaluated in:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the ability of the compound to inhibit tumor growth is measured.

As the biological target and intended therapeutic area for this compound are unknown, no specific disease model evaluations can be reported.

Pharmacodynamic Marker Analysis in Animal Tissues

Pharmacodynamic (PD) markers are used to quantify the biological effect of a compound on its target. Analysis of these markers in animal tissues provides a quantitative measure of the compound's activity in vivo. This can involve:

Measurement of Target Modulation: Directly measuring the change in the activity or expression level of the target protein in tissues collected from treated animals.

Analysis of Downstream Signaling: Quantifying changes in the levels of molecules in signaling pathways that are affected by the target.

No pharmacodynamic marker analysis has been reported for this compound in animal tissues.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Purity Assessment and Isolation of Research Samples

Chromatography is the cornerstone of chemical separation, enabling the purification of synthesized compounds and the determination of their purity. For a substituted indoline (B122111) like 5-Chloro-2-cyclopentyl-7-methylindoline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct and critical roles.

HPLC is the most prevalent technique for assessing the purity of non-volatile research compounds. A reversed-phase HPLC method is typically developed to separate the main compound from any starting materials, by-products, or degradation products. nih.govcetjournal.it The purity is determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks in the chromatogram.

A typical HPLC method for purity assessment would involve a C18 stationary phase, which is effective for retaining and separating moderately non-polar compounds like substituted indolines. nih.gov A gradient elution is often employed, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent component to elute the compound and any more non-polar impurities. A common mobile phase combination is water and acetonitrile (B52724), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. cetjournal.itresearchgate.net

Hypothetical HPLC Purity Analysis Data: The following table represents typical data from an HPLC analysis designed to assess the purity of a research batch of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 30% to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 280 nm |

| Retention Time | 9.2 minutes |

| Purity (Area %) | 99.6% |

| Known Impurities | < 0.2% |

| Unknown Impurities | < 0.2% |

Click on a cell for more information.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a secondary amine within its indoline structure, direct analysis by GC can be challenging due to the polarity of the amine group, which can lead to poor peak shape and adsorption onto the column. chromforum.org

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.govresearchgate.net A common approach for amines is silylation, using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogen on the nitrogen with a less polar silyl (B83357) group. nih.gov Alternatively, specialized capillary columns designed for the analysis of volatile amines, such as those with a basic deactivation layer, can be used. nih.gov GC is particularly useful for identifying isomeric impurities that may be difficult to resolve by HPLC. vurup.skojp.gov

Illustrative GC Method Parameters: The table below outlines a plausible GC method for the analysis of this compound, assuming prior derivatization.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation with MTBSTFA |

Click on a cell for more information.

Mass Spectrometry in Complex Biological Matrices for Research Compound Quantitation and Metabolite Identification (in vitro/animal studies only)

Mass spectrometry (MS), particularly when coupled with chromatography, is an indispensable tool for quantifying compounds in biological samples and identifying their metabolites.

LC-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of research compounds in complex biological matrices like plasma or tissue homogenates from preclinical animal studies. nih.govnih.gov The technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM). nih.govnih.gov

For analysis, a biological sample (e.g., mouse plasma) is first subjected to a sample preparation procedure, such as protein precipitation with cold acetonitrile or solid-phase extraction (SPE), to remove interfering macromolecules. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is added to correct for variations in sample processing and instrument response. The extracted sample is then injected into the LC-MS/MS system. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for molecules of this type. nih.gov

Representative LC-MS/MS Method for Quantitation in Mouse Plasma: This table provides a hypothetical set of parameters for an LC-MS/MS method to quantify this compound in an animal research study.

| Parameter | Value |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water/Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 250.1 [M+H]⁺ (Hypothetical) |

| Product Ion (m/z) | 182.1 (Hypothetical fragment) |

| Linear Range | 0.5 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

Click on a cell for more information.

While LC-MS is the primary tool for metabolite studies of drug-like molecules, Gas Chromatography-Mass Spectrometry (GC-MS) can be valuable for identifying specific types of volatile or semi-volatile metabolites that may be formed during in vitro metabolism studies. nih.gov These could include products resulting from metabolic reactions like dealkylation or other small fragmentations.

The analysis of volatile metabolites by GC-MS often requires derivatization to make them amenable to gas-phase analysis. researchgate.netresearchgate.net Samples from in vitro incubations (e.g., with liver microsomes) would be extracted, derivatized, and then analyzed. The resulting mass spectra provide fragmentation patterns that act as chemical fingerprints, which can be used to elucidate the structures of the unknown metabolites. nih.gov The applicability of GC-MS is highly dependent on the metabolic pathways of the compound; for a molecule like this compound, it would be a complementary technique to LC-MS, used to investigate specific metabolic questions rather than for primary quantitation.

Strategic Positioning and Future Directions in Chemical Research

Potential as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The indole (B1671886) scaffold is an effective probe for developing new drug candidates against various diseases, including lung cancer. mdpi.com The structural versatility of indoline (B122111) derivatives allows for systematic modifications to fine-tune their biological activity and selectivity, making them ideal candidates for probe development. nih.gov The substituents on 5-Chloro-2-cyclopentyl-7-methylindoline are crucial in this context. The chloro group can engage in halogen bonding and influence electronic properties, the cyclopentyl group can explore hydrophobic pockets in a target protein, and the methyl group can provide additional steric and electronic influence. These features can be systematically varied to understand their impact on target engagement and biological function.

Indoline-based compounds have already been employed as probes for various targets, demonstrating the scaffold's utility.

Table 1: Examples of Indole/Indoline-Based Compounds as Biological Probes

| Compound Class | Biological Target/Application | Reference(s) |

|---|---|---|

| Indole-based Alkaloids | Anticancer (e.g., Vincristine) | mdpi.com |

| Indole-3-acetic acid | Plant hormone studies | mdpi.com |

| Serotonin (B10506), Melatonin (B1676174) | Neurotransmitter receptor studies | mdpi.comnih.gov |

| Indole Triazole Conjugates | Antibacterial mechanism studies | mdpi.com |

| 3-(4-hydroxyphenyl)indoline-2-ones | Anticancer, Estrogen Receptor α | nih.govnih.gov |

Lead Compound Identification and Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). ichorlifesciences.comcriver.com The indoline scaffold has been the subject of numerous lead optimization campaigns.

A key strategy is the systematic analysis of structure-activity relationships (SAR), which correlates a compound's chemical structure with its biological activity. ichorlifesciences.com For indoline derivatives, this involves modifying substituents at various positions. For example, in the development of inhibitors for Trypanosoma brucei, researchers explored different substituents on the indoline core to enhance potency and metabolic stability. nih.gov Analysis using predictive tools suggested that the 5-position of the indoline, where the chloro group resides in our subject compound, could be a site of metabolism, making modifications at this position a key optimization strategy. nih.gov

Similarly, research into 3-(4-hydroxyphenyl)indoline-2-ones as anticancer agents has shown that modifications to the core scaffold can lead to compounds with significantly enhanced selectivity for cancer cells. nih.gov The introduction of fluorine atoms, for instance, dramatically improved the selectivity profile of the lead compounds. nih.gov

Computational methods, such as computer-aided drug design (CADD), are increasingly used to guide lead optimization by predicting how changes to a molecule will affect its binding to a target and its drug-like properties. mdpi.com Free energy perturbation (FEP) calculations have been successfully used to guide the optimization of 7-azaindole (B17877) inhibitors of HIV-1 reverse transcriptase, resulting in a twofold increase in potency. nih.gov

Table 2: Lead Optimization Strategies for Indoline Scaffolds

| Strategy | Example Application | Desired Outcome | Reference(s) |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Modifying substituents on the indoline ring | Improved potency and selectivity | nih.govichorlifesciences.com |

| Addressing Metabolic Liabilities | Modifying the 5-position of the indoline ring | Enhanced metabolic stability | nih.gov |

| Introduction of Specific Groups | Fluorination of 3-(4-hydroxyphenyl)indoline-2-ones | Increased selectivity for cancer cells | nih.gov |

Exploration of Novel Mechanisms of Action for the Indoline Class

The indoline scaffold's prevalence in medicinal chemistry stems from its ability to engage in diverse biological interactions, leading to a wide range of mechanisms of action. researchgate.net Indole and indoline derivatives are known to act as inhibitors of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and protein kinases. nih.govnih.govnih.gov For instance, certain indole derivatives show selective inhibition of COX-2, which is a key target in anti-inflammatory therapies. nih.gov

However, the full mechanistic landscape of the indoline class is far from completely mapped. Many biologically active indoline compounds have yet to have their precise molecular targets identified. nih.govnih.gov The anticancer activity of the 3-(4-hydroxyphenyl)indoline-2-one class, for example, is potent and drives significant interest, but its direct molecular target remains elusive, suggesting a potentially novel mechanism of action. nih.govnih.gov This indicates that there are still significant open questions surrounding how these molecules exert their effects. The structural diversity achieved through various substitution patterns, as seen in this compound, creates opportunities to discover compounds that operate through new biological pathways.

Development of Advanced Synthetic Methodologies for Indoline Derivatives

The exploration of the indoline chemical space is heavily reliant on the availability of robust and flexible synthetic methods. In recent years, significant progress has been made in developing advanced methodologies for constructing the indoline core and its derivatives. organic-chemistry.org

Traditional methods are being supplemented and replaced by more efficient and versatile techniques. Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for creating substituted indolines under mild conditions. organic-chemistry.org Other modern approaches include metal-free electrochemical intramolecular amination, which allows for a switchable synthesis of either indoline or indole derivatives from common precursors. organic-chemistry.orgorganic-chemistry.org

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, provide rapid access to complex indoline structures. organic-chemistry.org For instance, a rhodium-catalyzed reaction can be used to cyclize a vinylazide to form an indole, which can then be reduced to the indoline. acs.org The synthesis of indoline-2-carboxamides often employs multi-step sequences involving protection, cyclization, and coupling reactions to build the final complex molecule. nih.govacs.org

Table 3: Modern Synthetic Methods for Indoline Derivatives

| Method | Description | Advantages | Reference(s) |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of phenethylamine (B48288) derivatives. | High efficiency, mild conditions. | organic-chemistry.org |

| Metal-Free Electrochemical Amination | Iodine-mediated intramolecular cyclization of 2-vinyl anilines. | Avoids transition metals, switchable products. | organic-chemistry.orgorganic-chemistry.org |

| Copper-Catalyzed Cyclization | Cyclization of 2-ethynylaniline (B1227618) derivatives. | Can be performed in aqueous media. | organic-chemistry.org |

| Rhodium-Catalyzed Cyclization | Reaction of vinylazides to form the indole core. | Part of a multi-step route to substituted indolines. | acs.org |

Unexplored Biological Targets and Therapeutic Avenues for Indoline Scaffolds

The indoline scaffold is a versatile pharmacophore found in compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antiviral properties. researchgate.netnih.govnih.govnih.gov This broad activity profile suggests that the full therapeutic potential of the indoline class has not yet been realized and that many biological targets remain unexplored. researchgate.netnih.gov

The structural diversity of indole and indoline derivatives allows them to interact with multiple bacterial enzymes and pathways, making them promising leads for developing new antibiotics to combat resistant strains. mdpi.com Similarly, their role in targeting various aspects of cancer cell biology, from proliferation to survival pathways, continues to be an active area of research. mdpi.comnih.govtandfonline.com

Computational repurposing campaigns are being used to identify potential new targets for existing libraries of compounds. worktribe.comresearchgate.net By comparing the 2D and 3D similarities of a library of oxindole (B195798) compounds to known drugs and ligands, researchers can predict new biological targets. worktribe.comresearchgate.net This in silico approach highlights numerous therapeutically relevant targets that may be modulated by indoline-based scaffolds, opening up new avenues for drug discovery. worktribe.com

Table 4: Therapeutic Areas and Targets for Indole/Indoline Scaffolds

| Therapeutic Area | Specific Target/Application | Reference(s) |

|---|---|---|

| Infectious Disease | Mycobacterium tuberculosis, Trypanosoma brucei | nih.govresearchgate.netnih.gov |

| Cancer | Kinase inhibition, Tubulin polymerization | mdpi.comnih.gov |

| Inflammation | COX/LOX inhibition, Antioxidant activity | nih.govnih.govnih.gov |

| Neurodegenerative Diseases | Regulation of serotonin and melatonin pathways | nih.gov |

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The discovery and development of new drugs based on the indoline scaffold are being accelerated by the integration of emerging technologies. High-throughput screening and advanced computational modeling streamline the identification of promising lead compounds. ichorlifesciences.com

Fragment-Based Drug Discovery (FBDD) is a powerful approach where small, low-complexity molecules ("fragments") are screened for binding to a biological target. These hits are then grown or linked to create more potent leads. The development of modular synthetic platforms allows for the three-dimensional elaboration of such fragments. acs.org The cyclopentyl group of this compound can be considered a 3D fragment, and synthetic methods that allow for its facile coupling to various aromatic systems are highly valuable for FBDD campaigns. acs.org

In silico technologies play a crucial role beyond lead optimization. Computational methods are now routinely used to predict potential biological targets for entire compound libraries, a strategy known as drug repositioning or repurposing. worktribe.com These approaches can rapidly generate hypotheses for new therapeutic uses for scaffolds like indoline, which can then be validated experimentally. worktribe.comresearchgate.net Additionally, biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods, enabling the creation of complex chiral molecules that were previously difficult to access. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.